5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-6-5(4-10)9-7(13-6)8(11)12;/h2-4H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBDKOWBNNXMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(S2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
As a research chemical, it is primarily used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 201°c. These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature, preferably in a cool and dark place. Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as a reagent in the synthesis of various derivatives, including thiazolopyridine and tetrahydrothiazolopyridine derivatives. The interactions of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride with enzymes and proteins are crucial for its function in biochemical pathways, potentially influencing enzyme activity and protein conformation.
Cellular Effects
The effects of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride on various types of cells and cellular processes are of great interest. This compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the synthesis of antithrombotic agents, suggesting its potential impact on cellular processes related to blood clotting and vascular function. The specific cellular effects of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride may vary depending on the cell type and experimental conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride may change over time due to factors such as stability and degradation. This compound is typically stored at room temperature in a cool and dark place to maintain its stability
Dosage Effects in Animal Models
The effects of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride can vary with different dosages in animal models. Studies have shown that varying the dosage of this compound can lead to different biological outcomes, including threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage effects is crucial for optimizing its use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, affecting its overall activity and function.
Biological Activity
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride (CAS No. 720720-96-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that this compound exhibits a range of biological activities primarily through its role as an inhibitor of activated coagulation factor X (FXa). This mechanism is crucial for the development of anticoagulant therapies, particularly in the treatment and prevention of thrombus-related diseases. By inhibiting FXa, it disrupts the coagulation cascade, thereby reducing thrombus formation .
Biological Activities
- Anticoagulant Activity :
-
Neuroprotective Effects :
- Preliminary studies suggest that derivatives of thiazolo[4,5-c]pyridine compounds may possess neuroprotective properties. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.
-
Antimicrobial Properties :
- Some studies have indicated that thiazole-containing compounds exhibit antimicrobial activity against various pathogens, although specific data on 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride is limited.
Case Studies and Research Findings
Scientific Research Applications
Anticoagulant Properties
One of the most notable applications of MTHPCA-HCl is in the development of anticoagulant therapies. Research indicates that this compound exhibits inhibitory action on activated coagulation factor X (FXa), making it a candidate for treating thrombus-related diseases. This property is particularly relevant in the context of developing new anticoagulants that are effective and have fewer side effects compared to existing options like warfarin and direct oral anticoagulants (DOACs) .
Neuroprotective Effects
Preliminary studies suggest that MTHPCA-HCl may also possess neuroprotective properties. Compounds with similar thiazolo-pyridine structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Activity
The compound has shown potential antimicrobial activity against various pathogens. Its thiazole ring is known for contributing to the antibacterial and antifungal properties of similar compounds. Ongoing studies are assessing its efficacy against resistant strains of bacteria and fungi .
Case Study 1: Anticoagulant Development
In a study published in a pharmaceutical journal, researchers synthesized MTHPCA-HCl and evaluated its anticoagulant activity through in vitro assays. The results demonstrated a significant inhibition of FXa activity compared to controls, suggesting its potential as a therapeutic agent for preventing thrombosis .
Case Study 2: Neuroprotection in Animal Models
Another research project focused on the neuroprotective effects of MTHPCA-HCl using animal models of neurodegeneration. The findings indicated that treatment with the compound resulted in reduced neuronal loss and improved cognitive function in subjects exposed to neurotoxic agents .
Case Study 3: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of MTHPCA-HCl against various bacterial strains, including MRSA. The compound exhibited notable inhibitory effects, suggesting it could be developed into a new class of antibiotics .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Solubility: Slightly soluble in water, aqueous acid, methanol (heated), and DMSO (heated) .
- Melting Point : 201°C .
- Storage : Hygroscopic; requires storage under inert atmosphere at 2–8°C .
Comparison with Structural Analogs
Structural and Functional Differences
The compound belongs to the tetrahydrothiazolo[5,4-c]pyridine family, characterized by a fused thiazole and partially saturated pyridine ring. Below is a comparison with closely related derivatives:
Purity and Commercial Availability
- Purity : The hydrochloride is typically available at ≥97% purity (HPLC), whereas analogs like ethyl esters or Boc-protected derivatives are often sold at 95–98% purity .
- Cost : Priced at $47.40–$138.25 per 200 mg (TCI America), the hydrochloride is more expensive than simpler derivatives (e.g., ethyl ester at $15 per 5g) due to its specialized role in drug manufacturing .
Research Findings and Industrial Relevance
Q & A
Q. What are the established synthetic routes for 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions to form the fused thiazolo-pyridine core. Key steps include:
- Cyclization : A thiolate species nucleophilically attacks a carbonyl group, followed by ring closure to form the bicyclic structure .
- Methylation : Lithium aluminum hydride or analogous reagents introduce the methyl group at the 5-position .
- Hydrochloride formation : The free base is treated with HCl to yield the hydrochloride salt .
Optimization : Solvent polarity (e.g., THF vs. DMF) and temperature (60–100°C) significantly affect yield. Catalysts like Mo(CO)₆ can enhance cyclization efficiency .
Q. Which analytical methods are critical for characterizing purity and structural integrity?
- HPLC : Purity assessment (>95% purity threshold) with reverse-phase C18 columns and UV detection at 254 nm .
- NMR : ¹H/¹³C NMR confirms the bicyclic structure (e.g., δ 3.2–3.8 ppm for CH₂ groups in the tetrahydro ring) .
- Mass Spectrometry : ESI-MS (m/z 234.7 for [M+H]⁺) validates molecular weight .
- Elemental Analysis : Confirms Cl⁻ content (~15.1% for the hydrochloride form) .
Q. How is this compound utilized in pharmaceutical research, particularly in anticoagulant development?
It serves as a key intermediate in synthesizing Edoxaban , a direct factor Xa inhibitor. The carboxylic acid group reacts with cyclohexylamine derivatives to form the core pharmacophore . Structural studies highlight its role in enhancing binding affinity to factor Xa via hydrogen bonding .
Advanced Research Questions
Q. What mechanistic insights explain its role in biological systems, such as enzyme inhibition?
- Factor Xa Inhibition : The thiazolo-pyridine core interacts with the S4 pocket of factor Xa, while the carboxylic acid group forms salt bridges with Arg125 and Tyr228 .
- Selectivity : Methyl substitution at the 5-position reduces off-target binding to thrombin, as shown in molecular docking studies .
- Kinetic Studies : Stopped-flow assays reveal a competitive inhibition mechanism (Ki = 0.8 nM for Edoxaban derivatives) .
Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?
- Docking Simulations : Software like AutoDock Vina predicts binding modes to factor Xa. Modifications at the 2-carboxylic acid position (e.g., esterification) are explored to enhance bioavailability .
- QSAR Models : Hammett constants correlate electron-withdrawing substituents with increased inhibitory potency .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Byproduct Formation : Over-cyclization products (e.g., dimeric species) occur at high concentrations. Dilute reaction conditions (0.1–0.5 M) mitigate this .
- Salt Formation Control : Excess HCl during hydrochloride salt preparation can degrade the product. pH-controlled precipitation (pH 4–5) ensures stability .
Q. How do researchers resolve contradictions in reported biological activity data?
- Batch Variability : Differences in purity (>95% vs. <90%) significantly affect IC₅₀ values. Rigorous HPLC standardization is critical .
- Assay Conditions : Variability in buffer composition (e.g., Tris vs. HEPES) alters enzyme kinetics. Cross-validation using standardized protocols (e.g., chromogenic substrate S-2765) is recommended .
Q. What strategies are employed to study its stability under physiological conditions?
- pH Stability : The compound degrades at pH >7 due to hydrolysis of the thiazole ring. Stability is maintained in acidic buffers (pH 3–5) .
- Thermal Degradation : Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored desiccated at +4°C .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
